molecular formula C15H10N2O3 B2620841 4-(4-Carboxyphenyl)phthalazin-1(2H)-one CAS No. 152567-94-7

4-(4-Carboxyphenyl)phthalazin-1(2H)-one

Cat. No. B2620841
CAS RN: 152567-94-7
M. Wt: 266.256
InChI Key: GPMAGXCWKPUWCA-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)phthalazin-1(2H)-one, also known as CPPO, is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent molecule that has been widely used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is not fully understood. However, it is believed that 4-(4-Carboxyphenyl)phthalazin-1(2H)-one acts as a photosensitizer, which means that it can generate reactive oxygen species (ROS) when excited with light. The ROS generated by 4-(4-Carboxyphenyl)phthalazin-1(2H)-one can cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. This property of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been utilized in various studies to induce oxidative stress in cells and study the cellular response to oxidative stress.
Biochemical and Physiological Effects:
4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-Carboxyphenyl)phthalazin-1(2H)-one can induce oxidative stress in cells, leading to the activation of various signaling pathways. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has also been shown to affect the activity of various enzymes, such as peroxidases and catalases, which are involved in the cellular defense against oxidative stress. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been shown to affect the mitochondrial function, leading to the disruption of the electron transport chain and the generation of ROS.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is its fluorescent property, which makes it an excellent tool for visualizing and tracking biological molecules and structures in living cells. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is also relatively easy to synthesize and can be obtained in high yield. However, one of the main limitations of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is its potential toxicity. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one can generate ROS, which can cause oxidative damage to biological molecules. Therefore, caution must be taken when using 4-(4-Carboxyphenyl)phthalazin-1(2H)-one in experiments involving living cells.

Future Directions

There are several future directions for 4-(4-Carboxyphenyl)phthalazin-1(2H)-one research. One direction is to develop new derivatives of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one that have improved properties, such as increased fluorescence intensity, reduced toxicity, and enhanced specificity for certain biological molecules. Another direction is to study the cellular response to oxidative stress induced by 4-(4-Carboxyphenyl)phthalazin-1(2H)-one in more detail. This could lead to the development of new treatments for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Finally, 4-(4-Carboxyphenyl)phthalazin-1(2H)-one could be used in combination with other fluorescent molecules to study complex biological processes, such as protein-protein interactions and signal transduction pathways.
Conclusion:
In conclusion, 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is a fluorescent molecule that has gained significant attention in the field of scientific research due to its unique properties. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been widely used in various biochemical and physiological studies, and its potential applications are still being explored. Although 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has some limitations, its advantages make it an excellent tool for studying biological molecules and structures in living cells. Future research on 4-(4-Carboxyphenyl)phthalazin-1(2H)-one could lead to the development of new treatments for diseases associated with oxidative stress and the advancement of our understanding of complex biological processes.

Synthesis Methods

4-(4-Carboxyphenyl)phthalazin-1(2H)-one can be synthesized through a simple two-step reaction. The first step involves the condensation of 4-aminobenzoic acid with phthalic anhydride to form 4-(4-carboxyphenyl)phthalic acid. The second step involves the dehydration of 4-(4-carboxyphenyl)phthalic acid to form 4-(4-Carboxyphenyl)phthalazin-1(2H)-one. The synthesis of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is a relatively straightforward process, and the compound can be obtained in high yield.

Scientific Research Applications

4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been widely used in various scientific research applications. One of the most significant applications of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is in the field of fluorescence microscopy. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is a fluorescent molecule that emits a strong green fluorescence when excited with ultraviolet light. This property makes it an excellent tool for visualizing and tracking biological molecules and structures in living cells. 4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures.

properties

IUPAC Name

4-(4-oxo-3H-phthalazin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMAGXCWKPUWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid

CAS RN

152567-94-7
Record name 4-(4-CARBOXYPHENYL)PHTHALAZIN-1(2H)-ONE
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